molecular formula C27H24N2O4S B11351287 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide

Cat. No.: B11351287
M. Wt: 472.6 g/mol
InChI Key: YFVJJKSIOSMYHC-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzyl and phenyl group, along with a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction between benzylamine and phenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling with Phenyl Group: The sulfonamide intermediate is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Phenoxyacetamide Moiety: The final step involves the reaction of the coupled product with phenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The phenoxyacetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
  • N-{4-[benzyl(phenyl)sulfamoyl]phenyl}carbamothioyl-2-phenoxyacetamide

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to molecular targets, and improved pharmacological activities.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C27H24N2O4S/c30-27(21-33-25-14-8-3-9-15-25)28-23-16-18-26(19-17-23)34(31,32)29(24-12-6-2-7-13-24)20-22-10-4-1-5-11-22/h1-19H,20-21H2,(H,28,30)

InChI Key

YFVJJKSIOSMYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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